![molecular formula C21H16ClF2N7O B2360146 (4-(3-(4-氯苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)(2,6-二氟苯基)甲苯酮 CAS No. 920228-72-4](/img/structure/B2360146.png)
(4-(3-(4-氯苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)(2,6-二氟苯基)甲苯酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound belongs to the class of 1,2,3-triazolo[4,5-d]pyrimidines . These are heterocyclic compounds obtained through various synthetic routes . They have been used in medicinal chemistry for their potential biological activities .
Synthesis Analysis
The synthesis of 1H-1,2,3-triazolo[4,5-d]pyridazines, a class to which the compound belongs, often involves the reaction of 1,2,3-triazole dicarbonyl species with hydrazine hydrate. This yields a diacylhydrazide, which can be cyclized with either high heat or acid .Molecular Structure Analysis
The molecular structure of this class of compounds is characterized by a triazole ring fused to a pyrimidine ring . The exact structure of the specific compound would depend on the substituents at various positions on these rings.Chemical Reactions Analysis
The chemical reactions involving these compounds are typically related to their synthesis. As mentioned, one common method involves the reaction of 1,2,3-triazole dicarbonyl species with hydrazine hydrate .科学研究应用
Anticancer Activity
The core structure of this compound, particularly the 1,2,4-triazolo[4,5-d]pyrimidine moiety, has been associated with significant anticancer properties. Compounds with similar structures have been evaluated by the National Cancer Institute and shown effectiveness against various cancer cell lines, including leukemia, lung cancer, and breast cancer . The presence of the 4-chlorophenyl group could potentially enhance these properties, making it a candidate for further investigation as an anticancer agent.
Antimicrobial Properties
Structural analogs of this compound have demonstrated very active antimicrobial properties, particularly against P. aeruginosa , a common bacterium that can cause diseases in humans. The 1,2,4-triazolo scaffold is known to contribute to this activity, and the compound could serve as a lead for the development of new antimicrobial agents .
Enzyme Inhibition
The 1,2,4-triazolo scaffold is also known for its enzyme inhibitory activity. It can act as a carbonic anhydrase inhibitor, cholinesterase inhibitor, and aromatase inhibitor, among others. These enzymes are involved in various physiological processes, and their inhibition can be useful for treating diseases like glaucoma, Alzheimer’s disease, and estrogen-dependent cancers .
Analgesic and Anti-inflammatory Uses
Compounds with the 1,2,4-triazolo structure have been reported to possess analgesic and anti-inflammatory activities. This suggests that our compound could potentially be developed into a drug that reduces pain and inflammation, which could be beneficial for conditions such as arthritis or neuropathic pain .
Antioxidant Effects
Antioxidants are crucial in protecting the body from oxidative stress, which can lead to chronic diseases. The 1,2,4-triazolo moiety has been associated with antioxidant properties, indicating that the compound could be researched for its potential to mitigate oxidative damage .
Antiviral Potential
Lastly, the 1,2,4-triazolo scaffold has shown promise in antiviral therapy. Given the ongoing need for new antiviral drugs, especially in the wake of global pandemics, this compound could be a valuable addition to the arsenal of antiviral compounds, pending further research .
安全和危害
未来方向
属性
IUPAC Name |
[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(2,6-difluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF2N7O/c22-13-4-6-14(7-5-13)31-20-18(27-28-31)19(25-12-26-20)29-8-10-30(11-9-29)21(32)17-15(23)2-1-3-16(17)24/h1-7,12H,8-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAUOVNBQCMTQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)C(=O)C5=C(C=CC=C5F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF2N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2,6-difluorophenyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2360063.png)
![5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2360066.png)
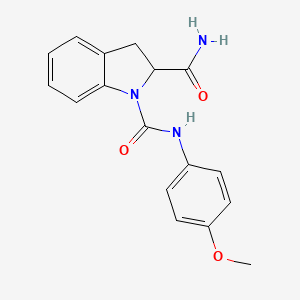
![3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole](/img/structure/B2360069.png)
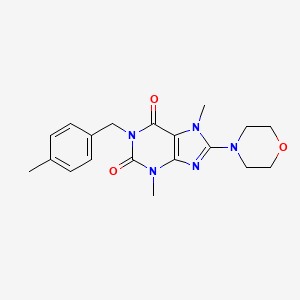
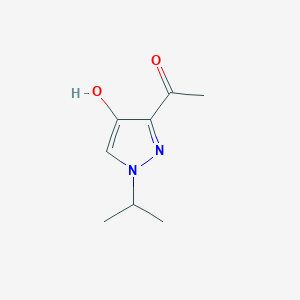

![2-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2360073.png)
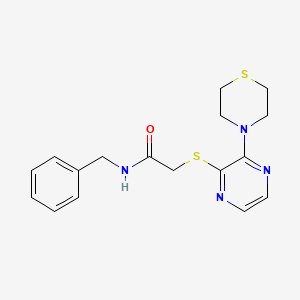
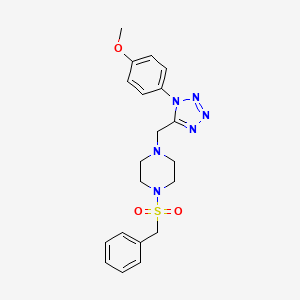

![2-Chloro-N-[4-(5-oxopyrrolidin-2-yl)phenyl]propanamide](/img/structure/B2360082.png)

